

LMD-009: A Technical Guide to a Potent CCR8 Agonist

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Compound of Interest

Compound Name: LMD-009

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Abstract

LMD-009 is a potent and selective, non-peptide small molecule agonist for the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune regulation, autoimmune diseases, and cancer immunotherapy. This document provides a comprehensive technical overview of **LMD-009**, detailing its chemical structure, physicochemical properties, and biological activity. It outlines the molecular mechanism of action, including key receptor-ligand interactions, and summarizes its effects on downstream signaling pathways. Detailed protocols for the key functional assays used to characterize **LMD-009** are provided, along with structured data tables and graphical representations of its signaling and experimental workflows.

Chemical and Physical Properties

LMD-009, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally located, positively charged amine, a common feature for many ligands targeting chemokine receptors.[2][3] Its solubility and storage requirements are critical for experimental reproducibility.

Property	Value	Reference(s)
IUPAC Name	8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one	[2]
Molecular Formula	C ₂₉ H ₃₃ N ₃ O ₃	[1][4][5]
Molecular Weight	471.59 g/mol	[1][4][5]
CAS Number	950195-51-4	[1][4][5]
Appearance	Solid	[1]
Solubility	DMSO (≥ 200 mg/mL)	[4]
Storage (Powder)	-20°C for up to 3 years	[4]
Storage (In Solvent)	-80°C for up to 1 year	[4]

Biological Activity and Mechanism of Action

LMD-009 is a full agonist of CCR8, exhibiting potency and efficacy comparable to the endogenous ligand, CCL1.[6] It selectively activates CCR8 over other human chemokine receptors.[3] Upon binding, **LMD-009** initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCR activation.

Biological Parameter	Value (EC ₅₀ / K _i)	Assay System	Reference(s)
Target	CC Chemokine Receptor 8 (CCR8)	Human Recombinant	[1]
Activity	Selective Agonist	Functional Assays	[4]
Inositol Phosphate Accumulation	EC ₅₀ = 11 nM	Transiently transfected COS-7 cells	[1][6]
Intracellular Calcium Release	EC ₅₀ = 87 nM	Stably transfected L1.2 or CHO cells	[1][6]
Chemotaxis	Induces cell migration	Lymphocyte L1.2 cells	[1]
Binding Affinity	K _i = 66 nM	Competition binding vs. ¹²⁵ I-CCL1 in L1.2 cells	[1][7]

Molecular Interactions

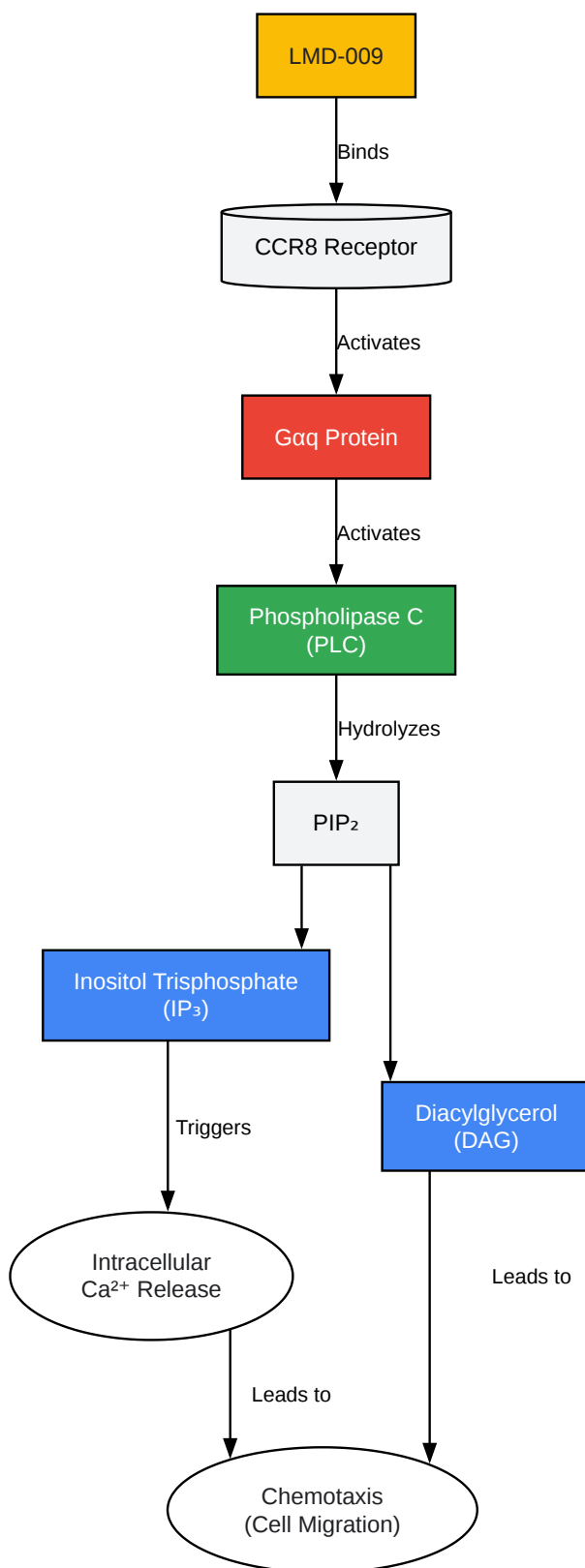
Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding mode of **LMD-009** within the CCR8 transmembrane domain.[2][8]

- **Binding Pocket:** **LMD-009** occupies the orthosteric binding pocket formed by transmembrane helices (TM) 1, 2, 3, 4, 6, and 7.[2]
- **Key Anchor Residue:** The molecule's central positively charged amine forms a critical salt bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu^{7.39}).[2][3] Mutation of this residue to alanine results in a nearly 1000-fold decrease in potency.[8]
- **Hydrogen Bonding & Hydrophobic Contacts:** The ligand is further stabilized through a hydrogen bond with Tyrosine 172 (Y^{1724.64}) and multiple hydrophobic interactions with residues including Y42^{1.39}, V109^{3.28}, Y113^{3.32}, and F254^{6.51}. [2][8]
- **Selectivity Determinants:** The selectivity of **LMD-009** for CCR8 is thought to be conferred by interactions with residues Y114^{3.33} and Y172^{4.64}, which are not conserved across other CC

chemokine receptors.[2][6]

Downstream Signaling Pathways

As a CCR8 agonist, **LMD-009** activates Gq-protein signaling, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both molecules contribute to downstream cellular responses, including chemotaxis.



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Caption: LMD-009 activated CCR8 signaling cascade.

Experimental Protocols

The characterization of **LMD-009** relies on a suite of functional cell-based assays. The following sections provide detailed methodologies for these key experiments.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a downstream product of Gq activation, in response to CCR8 agonism by **LMD-009**. The protocol is based on methods used for characterizing **LMD-009** in transiently transfected COS-7 cells.^{[3][6]}

1. Cell Culture and Transfection:

- Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.
- Transiently transfect cells with a mammalian expression vector encoding human CCR8 using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Radiolabeling:

- 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.
- Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

3. Agonist Stimulation:

- Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
- Add 200 µL of the same buffer and pre-incubate for 15 minutes at 37°C.
- Add 50 µL of **LMD-009** at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) prepared in HBSS with 10 mM LiCl.

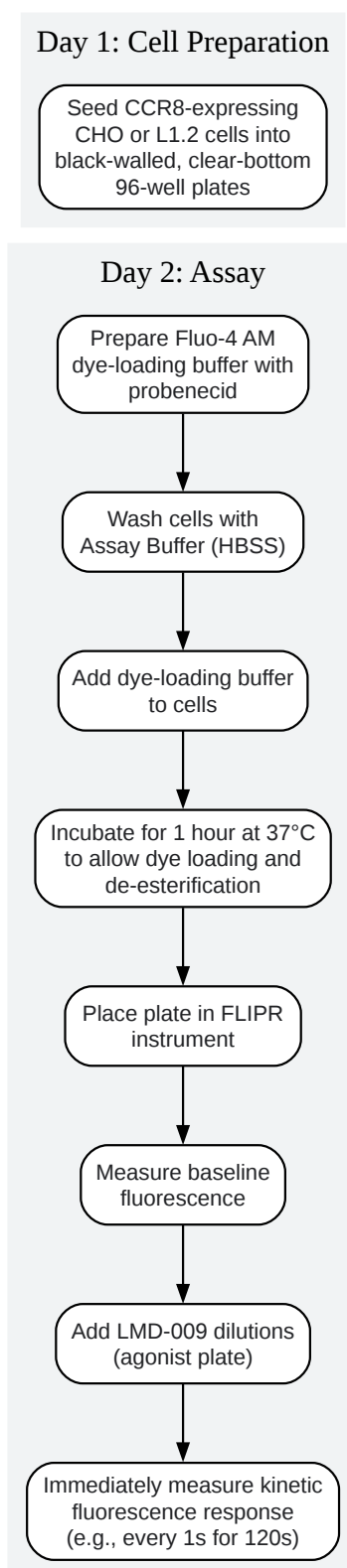
- Incubate for 90 minutes at 37°C.

4. Extraction and Quantification:

- Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM formic acid.
- Incubate on ice for 60 minutes.
- Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.
- Wash the columns with 10 mL of 1 M ammonium formate / 0.1 M formic acid to elute total inositol phosphates.
- Quantify the eluted radioactivity by liquid scintillation counting.
- Analyze data using non-linear regression to determine EC₅₀ values.

Intracellular Calcium Mobilization Assay

This kinetic assay measures the transient increase in intracellular calcium concentration following CCR8 activation using a calcium-sensitive fluorescent dye.



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Caption: General workflow for a FLIPR calcium mobilization assay.

1. Cell Plating:

- Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8 into black-walled, clear-bottom 96- or 384-well microplates.
- Culture overnight at 37°C and 5% CO₂ to allow for cell adherence.

2. Dye Loading:

- Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange inhibitor like probenecid to prevent dye leakage.
- Aspirate the culture medium from the cells and add the dye-loading solution to each well.
- Incubate the plate for 1 hour at 37°C, protected from light.

3. Measurement:

- Prepare a separate plate containing serial dilutions of **LMD-009** (e.g., 0 to 100 nM).
- Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.
- Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
- Initiate the automated addition of the **LMD-009** solutions to the cell plate.
- Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

4. Data Analysis:

- Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of **LMD-009** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Chemotaxis Assay

This assay assesses the ability of **LMD-009** to induce directed migration of CCR8-expressing cells, a primary function of chemokine receptor activation.

1. Cell Preparation:

- Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.
- Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine Serum Albumin (BSA) at a concentration of 1×10^6 cells/mL.

2. Assay Setup (Boyden Chamber):

- Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (typically 5 μ m pore size for lymphocytes).
- Add different concentrations of **LMD-009** (e.g., 0.1 nM to 100 μ M) or control medium to the lower wells of the chamber.
- Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
- Add 50-100 μ L of the prepared cell suspension to the upper chamber of each insert.

3. Incubation:

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 40 minutes to 4 hours, allowing cells to migrate through the pores towards the chemoattractant (**LMD-009**).

4. Quantification of Migrated Cells:

- After incubation, carefully remove the inserts.
- Wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Quantify the cells that have migrated to the lower chamber. This can be done by:

- Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to lyse the cells and measure ATP content via luminescence, which is proportional to the cell number.
- Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

- Plot the number of migrated cells (or luminescence signal) against the **LMD-009** concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

Conclusion

LMD-009 is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its defined chemical structure and robust biological activity in key functional pathways make it an invaluable tool for researchers studying CCR8 biology. The detailed understanding of its molecular interactions with the receptor provides a strong foundation for structure-based drug design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in the investigation and development of novel CCR8 modulators.

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